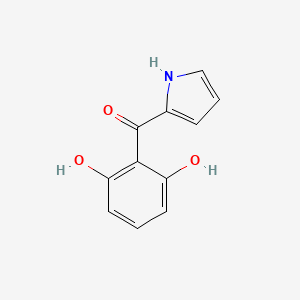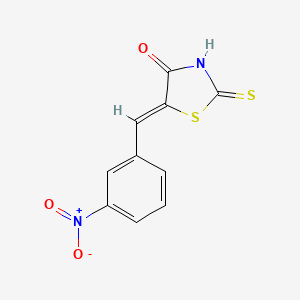![molecular formula C22H14BrCl3N2O B12001913 2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)
2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound characterized by its unique structural features, including bromine, chlorine, and diaza-cyclopenta-naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: Similar in structure but with different functional groups.
2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: Another compound with similar core structure but different substituents.
Uniqueness
The uniqueness of 2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H14BrCl3N2O |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14BrCl3N2O/c23-14-4-1-12(2-5-14)19-11-20-16-10-15(24)6-8-21(16)29-22(28(20)27-19)13-3-7-17(25)18(26)9-13/h1-10,20,22H,11H2 |
Clé InChI |
MLJBWHSCAYAAOT-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)


![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
